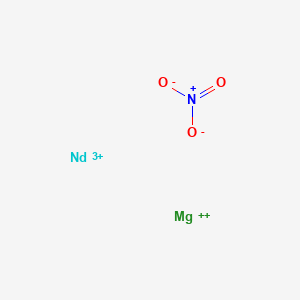
Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester, also known as allyl 2-hydroxyethyl 4-(3,5-dipropyl-4-allyloxybenzoate), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester 2-hydroxyethyl 4-(3,5-dipropyl-4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxybenzoate) is not well understood. However, it is believed that this compound undergoes hydrolysis in the body to release the active drug. The hydrolysis reaction is catalyzed by esterases, which are enzymes that break down ester bonds.
Biochemical and physiological effects:
Allyl 2-hydroxyethyl 4-(3,5-dipropyl-4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxybenzoate) has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to have a low toxicity profile and does not cause significant adverse effects in animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester 2-hydroxyethyl 4-(3,5-dipropyl-4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxybenzoate) is its ability to improve the solubility and bioavailability of poorly soluble drugs. This compound can also be used as a building block to synthesize novel materials with unique properties. However, one of the limitations of this compound is its relatively high cost compared to other compounds with similar properties.
Zukünftige Richtungen
There are several future directions for research on Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester 2-hydroxyethyl 4-(3,5-dipropyl-4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxybenzoate). One direction is to study the mechanism of action of this compound in more detail. Another direction is to explore its potential applications in drug delivery, polymer chemistry, and material science. Additionally, more research is needed to determine the optimal dosage and administration route for this compound in animal models. Finally, studies on the toxicity and safety of this compound in humans are needed to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester 2-hydroxyethyl 4-(3,5-dipropyl-4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxybenzoate) involves the reaction of 4-hydroxybenzoic acid with Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester bromide in the presence of potassium carbonate to form 4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxybenzoic acid. This compound is then reacted with 3,5-dipropyl-4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxyphenol in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester 2-hydroxyethyl 4-(3,5-dipropyl-4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxybenzoate).
Wissenschaftliche Forschungsanwendungen
Allyl 2-hydroxyethyl 4-(3,5-dipropyl-4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxybenzoate) has been studied for its potential applications in various fields, including drug delivery, polymer chemistry, and material science. In drug delivery, this compound has been used as a prodrug to improve the solubility and bioavailability of poorly soluble drugs. In polymer chemistry, this compound has been used as a monomer to synthesize functional polymers with specific properties. In material science, this compound has been used as a building block to synthesize novel materials with unique properties.
Eigenschaften
CAS-Nummer |
100347-77-1 |
|---|---|
Molekularformel |
C18H26O4 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-hydroxyethyl 4-prop-2-enoxy-3,5-dipropylbenzoate |
InChI |
InChI=1S/C18H26O4/c1-4-7-14-12-16(18(20)22-11-9-19)13-15(8-5-2)17(14)21-10-6-3/h6,12-13,19H,3-5,7-11H2,1-2H3 |
InChI-Schlüssel |
ONSRRKMXWGNSJK-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)OCCO |
Kanonische SMILES |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)OCCO |
Andere CAS-Nummern |
100347-77-1 |
Synonyme |
2-hydroxyethyl 4-prop-2-enoxy-3,5-dipropyl-benzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Benzamide, N-[(3beta)-cholest-5-en-3-yl]-](/img/structure/B10395.png)

![3-[(2-Amino-3-methylbutanoyl)amino]-4-[[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-4-[2-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-4-oxobutanoic acid](/img/structure/B10397.png)




